molecular formula C24H22N2O B3321007 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole CAS No. 129486-84-6

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole

Cat. No. B3321007
CAS RN: 129486-84-6
M. Wt: 354.4 g/mol
InChI Key: SZIAXNITFCJGRK-UHFFFAOYSA-N
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Description

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its high toxicity, which can be harmful to living organisms.

Future Directions

There are several future directions for the research on 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole. One of the potential directions is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Another potential direction is to investigate its mechanism of action and identify the specific enzymes that it targets. Additionally, future research can focus on developing safer and more efficient methods for synthesizing this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to explore its potential applications in the treatment of various diseases and to develop safer and more efficient methods for synthesizing this compound.

Scientific Research Applications

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5-methyl-3-tritylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-23(17-27)26(18-25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIAXNITFCJGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 19 g of 4-hydroxymethyl-5-methylimidazole hydrochloride in 350 ml of dimethylformamide was added 36 ml of triethylamine followed in 10 minutes by the addition of 35 g of trityl chloride. A water bath was used to cool the reaction mixture such that it did not rise above 36° C. After stirring at room temperature for 4 hours, the mixture was poured into 1 liter of water and ice. The resulting precipitate was filtered and washed with acetone (2×250 ml) to give 22 g of product.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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